methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridazinone moiety, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromophenyl group can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
Methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a cyanophenyl group instead of a bromophenyl group.
Methyl 5-(4-bromobenzenesulfonylmethyl)furan-2-carboxylate: Contains a benzenesulfonylmethyl group instead of a pyridazinone moiety
Uniqueness
Methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to the presence of the pyridazinone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H13BrN2O4 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
methyl 5-[[3-(4-bromophenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H13BrN2O4/c1-23-17(22)15-8-6-13(24-15)10-20-16(21)9-7-14(19-20)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
DCEDFLAAKDZFQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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